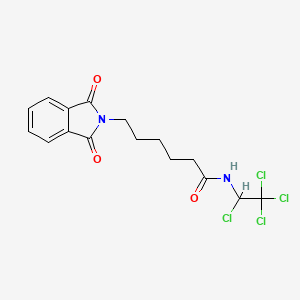

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1,2,2,2-tetrachloroethyl)hexanamide

Description

Properties

IUPAC Name |

6-(1,3-dioxoisoindol-2-yl)-N-(1,2,2,2-tetrachloroethyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl4N2O3/c17-15(16(18,19)20)21-12(23)8-2-1-5-9-22-13(24)10-6-3-4-7-11(10)14(22)25/h3-4,6-7,15H,1-2,5,8-9H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJMLMHJVUZVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1,2,2,2-tetrachloroethyl)hexanamide is a complex organic compound characterized by its unique structure and potential biological activities. This article explores its biological activity based on available research findings, including case studies and relevant data.

The compound's IUPAC name is 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide. Its molecular formula is , and it has a molecular weight of 256.29 g/mol. The compound is typically found in a powder form with a purity of 95% .

Anticancer Properties

Recent studies have indicated that compounds containing the isoindole moiety exhibit significant anticancer properties. For instance, the isoindole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies demonstrated that similar compounds led to a reduction in cell viability in breast and prostate cancer models .

The proposed mechanism for the anticancer activity of this class of compounds includes:

- Inhibition of DNA synthesis: Compounds targeting DNA replication processes can hinder cancer cell proliferation.

- Induction of apoptosis: Activation of intrinsic pathways leading to programmed cell death has been observed.

Case Studies

A notable case study involved the evaluation of a related isoindole derivative in a xenograft model of cancer. The study reported a significant reduction in tumor size and improved survival rates among treated groups compared to controls. The compound was administered at varying doses to determine the optimal therapeutic window .

Pharmacological Profile

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells |

| Antimicrobial | Exhibits activity against certain bacterial strains |

| Anti-inflammatory | Shows potential in reducing inflammation markers |

Antimicrobial Activity

Preliminary investigations have suggested that this compound may also possess antimicrobial properties. In vitro assays indicated effectiveness against specific bacterial strains, suggesting potential applications in treating infections .

Toxicology and Safety

Safety assessments are crucial for any therapeutic application. Toxicological studies on related compounds have shown variable results depending on dosage and exposure duration. Long-term studies are necessary to establish a comprehensive safety profile for this compound.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Isoindole derivatives have been studied for their antitumor and antimicrobial activities. Research indicates that modifications to the isoindole framework can lead to compounds with enhanced activity against various cancer cell lines.

Case Study: Antitumor Activity

A study evaluating isoindole derivatives demonstrated that certain modifications resulted in increased cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The specific role of the tetrachloroethyl group in enhancing activity remains an area of ongoing investigation.

Neuropharmacology

Research into the neuropharmacological effects of isoindole compounds has gained traction. Compounds similar to 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1,2,2,2-tetrachloroethyl)hexanamide have been explored for their potential to modulate neurotransmitter systems.

Data Table: Neuropharmacological Effects

| Compound | Target | Effect |

|---|---|---|

| Isoindole Derivative A | Serotonin Receptors | Agonist |

| Isoindole Derivative B | Dopamine Receptors | Antagonist |

| Current Compound | Unknown | Under Investigation |

Materials Science

The unique chemical structure may also find applications in materials science. The compound's ability to form stable complexes with metals could be utilized in the development of new catalysts or sensors.

Case Study: Catalytic Applications

Preliminary studies indicate that isoindole derivatives can act as ligands in metal-catalyzed reactions. The incorporation of halogenated groups like tetrachloroethyl may enhance the stability and reactivity of these complexes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound belongs to the N-substituted isoindole-1,3-dione derivatives, a class known for diverse biological activities. Below is a comparison with key analogs:

Pharmacokinetic and Bioactivity Comparisons

(a) Antioxidant Activity

- Compound 4a (N-(1,3-dioxo-isoindol-2-yl)methyl benzoate): Exhibits the strongest antioxidant activity (IC₅₀ = 12.3 µM) due to electron-donating benzoate substituents .

(b) Pharmacokinetics

- Intestinal Absorption : All isoindole-1,3-dione derivatives show moderate-to-high absorption (70-90% predicted) due to balanced lipophilicity .

- Blood-Brain Barrier (BBB) Penetration: Compound 4a: High BBB permeability (CNS MPO score = 4.2/6) due to low molecular weight and non-polar groups .

(c) Molecular Targets

- PROTAC Applications: Derivatives with tetrazine or cyano groups (e.g., ) are explored for targeted protein degradation .

Preparation Methods

Synthesis of 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanoic acid

- Starting Materials: Phthalic anhydride and 6-aminohexanoic acid or its ester derivatives.

- Reaction Conditions: Phthalic anhydride is reacted with 6-aminohexanoic acid under reflux conditions in a suitable solvent such as acetic acid or toluene to form the isoindolinone ring fused to the hexanoic acid chain.

- Isolation: The product is purified by recrystallization or chromatography to yield 6-(1,3-dioxoisoindol-2-yl)hexanoic acid.

This intermediate is well documented with CAS number 4443-26-9 and is commercially available from multiple suppliers, indicating established synthetic routes.

Activation of the Carboxylic Acid

- The carboxylic acid group is typically activated to facilitate amidation. Activation methods include:

- Conversion to acid chlorides using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

- Formation of active esters such as N-hydroxysuccinimide esters.

- Use of coupling reagents like carbodiimides (e.g., DCC, EDC) in the presence of additives like HOBt.

Activation must be carefully controlled to prevent decomposition of the sensitive isoindolinone moiety.

Amidation with 1,2,2,2-Tetrachloroethylamine

- Amine Source: 1,2,2,2-tetrachloroethylamine or its salts.

- Reaction Conditions: The activated acid derivative is reacted with the amine under mild conditions, often in an inert solvent such as dichloromethane or DMF, at room temperature or slightly elevated temperatures.

- Catalysts/Additives: Bases like triethylamine or DIPEA may be used to scavenge HCl or other acids generated during the reaction.

- Purification: The crude amide is purified by column chromatography or recrystallization.

This amidation step yields 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1,2,2,2-tetrachloroethyl)hexanamide, with CAS number 1443664-80-9, available from multiple chemical suppliers.

Research Findings and Notes on Preparation

- The isoindolinone ring system is stable under amidation conditions, allowing for selective functionalization at the hexanamide nitrogen.

- The tetrachloroethyl substituent introduces electron-withdrawing effects, which may influence the reaction kinetics and require optimization of reaction times and temperatures.

- The use of coupling reagents such as carbodiimides is preferred over acid chlorides to minimize side reactions and degradation.

- Purity and yield are enhanced by controlling moisture and reaction atmosphere, typically under nitrogen or argon.

- No direct references to alternative green or enzymatic synthesis methods were found, indicating classical organic synthesis remains the standard approach.

Comparative Data Table of Preparation Steps

Q & A

Q. What are the recommended protocols for synthesizing and purifying this compound?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursor coupling (e.g., isoindole derivatives and tetrachloroethyl amines). Critical steps include protecting group strategies for the isoindol-1,3-dione moiety and controlled acylation to avoid side reactions. Purification requires column chromatography with silica gel (hexane:ethyl acetate gradients) followed by recrystallization in ethanol or DMSO . Ensure inert atmospheres (N₂/Ar) during sensitive steps to prevent hydrolysis of the tetrachloroethyl group .

Q. How should solubility challenges be addressed for in vivo studies?

- Methodological Answer : Use DMSO for initial stock solutions (10–50 mM), and dilute with biocompatible solvents like saline or PEG-300 to ≤1% DMSO. For oral dosing, mix with corn oil (90% v/v) to enhance bioavailability. Validate solubility via dynamic light scattering (DLS) to confirm nanoparticle-free solutions. Table 1 : Solubility and Formulation Guidelines

| Solvent System | Ratio (v/v) | Stability (4°C) |

|---|---|---|

| DMSO:Tween 80:Saline | 10:5:85 | 1 month |

| DMSO:PEG300:Corn Oil | 10:40:50 | 2 weeks |

Q. What safety precautions are critical during handling?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in fume hoods. The compound’s tetrachloroethyl group may release toxic HCl fumes upon decomposition. In case of skin contact, rinse with water for 15+ minutes and seek medical attention if irritation persists. Store at -20°C in airtight containers to prevent moisture ingress .

Q. Which techniques are essential for physicochemical characterization?

- Methodological Answer :

- LC-MS : Confirm molecular weight (expected [M+H]⁺ ~550–600 Da) and purity (>95%).

- NMR : Assign peaks for isoindole (δ 7.6–8.2 ppm) and tetrachloroethyl (δ 4.5–5.0 ppm) groups.

- LogP : Estimate via HPLC (C18 column) with a calibration curve of reference standards .

Advanced Research Questions

Q. How does the compound’s stability vary under different experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Perform dose-response assays (e.g., IC₅₀ curves) under standardized conditions (pH 7.4, 37°C). Control for batch-to-batch variability by validating compound purity (>98%) and solvent effects. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm target engagement .

Q. How to assess environmental fate and degradation pathways?

- Methodological Answer :

- Hydrolysis : Test in buffers (pH 4–9) at 25°C; analyze chloride release via ion chromatography.

- Biotic Degradation : Incubate with soil/sediment microcosms; track metabolites via GC-MS.

- Ecotoxicity : Use Daphnia magna or algae models to determine LC₅₀ values .

Q. What experimental designs optimize multifactorial analysis (e.g., solvent, temperature, catalyst)?

- Methodological Answer : Apply a fractional factorial design (e.g., Taguchi method) to screen variables. For example: Table 2 : Variables for Synthesis Optimization

| Factor | Levels |

|---|---|

| Reaction Temperature | 60°C, 80°C, 100°C |

| Catalyst Loading | 1 mol%, 2 mol%, 5 mol% |

| Solvent Polarity | DMF, THF, Toluene |

Q. How to elucidate reaction mechanisms involving the isoindole moiety?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C/²H) at the isoindole carbonyl group to track intermediates via NMR. Computational modeling (DFT) can predict transition states for cyclization steps. Pair with in situ IR spectroscopy to monitor real-time bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.